molecular formula C36H46O14 B3026896 Taccalonolide C CAS No. 117803-96-0

Taccalonolide C

Cat. No. B3026896
M. Wt: 702.7 g/mol
InChI Key: RXQVUONAHNHYNF-UNCDGHTGSA-N
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Description

Taccalonolide C is a highly oxygenated pentacyclic steroid isolated from the genus of Tacca . It is considered a novel microtubule-stabilizing agent . Taccalonolides not only possess a similar microtubule-stabilizing activity as the famous drug paclitaxel but also reverse the multi-drug resistance of paclitaxel and epothilone in cellular and animal models .


Synthesis Analysis

Due to complex structures, multiple fragile functional groups, and high costs of synthesis, the total synthesis of taccalonolides has not been reported until now . Semi-synthesis may solve the problem of resource shortage . Taccalonolide C might derive from taccalonolide D: the C23–C24 lactone ring of D opens and then reforms a new lactone ring with the C15 hydroxyl group .


Molecular Structure Analysis

Taccalonolides have a complex pentacyclic steroidal-like structure . Each taccalonolide contains a C2-C3 epoxide and all except taccalonolide C have a C23-C26 lactone ring .


Chemical Reactions Analysis

Taccalonolides are microtubule stabilizers that bind covalently to β-tubulin with a high degree of specificity . The C-22,23-epoxy taccalonolides are microtubule stabilizers that bind covalently to β-tubulin with a high degree of specificity .


Physical And Chemical Properties Analysis

Taccalonolide C has a molecular weight of 702.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 14 . It also has a Rotatable Bond Count of 8 .

Scientific Research Applications

Microtubule Stabilization and Antitumor Activity

  • Microtubule Stabilization : Taccalonolides, including Taccalonolide C, are unique microtubule stabilizers isolated from Tacca spp. They demonstrate efficacy against drug-resistant tumors. Their mechanism of microtubule stabilization is distinct, involving covalent binding to tubulin (Risinger et al., 2018).
  • Antitumor Efficacy : Taccalonolides show potent and persistent antitumor activity in drug-resistant xenograft models. Modifications at C-7 or C-15 enhance their antitumor properties (Du et al., 2019).

Overcoming Drug Resistance

  • Circumventing Drug Resistance : Taccalonolides can overcome multiple mechanisms of clinically relevant drug resistance, including the expression of P-glycoprotein and resistance to other microtubule stabilizers like taxanes (Risinger et al., 2018).

Structural and Mechanistic Insights

  • Structure-Activity Relationships : Studies on various taccalonolide analogs reveal insights into their structure-activity relationships, showing that modifications at specific sites can significantly influence their biological activity (Peng et al., 2014).
  • Binding Site Identification : Taccalonolides bind covalently to β-tubulin at specific sites, which is crucial for their microtubule-stabilizing activity. This binding is different from other microtubule stabilizers, suggesting a unique mechanism of action (Risinger et al., 2011).

Potential for Clinical Development

  • In Vivo Efficacy and Pharmacokinetics : Certain taccalonolides demonstrate strong in vivo antitumor efficacy and possess distinct pharmacokinetic properties. This highlights their potential for further clinical development (Risinger et al., 2017).

Novel Combinations and Derivatives

  • Hybrids and Analogues : Creating hybrids and analogues of taccalonolides, such as combining them with paclitaxel, can enhance their microtubule polymerizing activities. This approach opens avenues for developing more effective cancer therapies (Risinger et al., 2021).

properties

IUPAC Name

[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25S)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24-,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQVUONAHNHYNF-UNCDGHTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)[C@@]2(C)O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5OC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102078638

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taccalonolide C
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Taccalonolide C
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Taccalonolide C

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